![molecular formula C14H10FNS2 B2498979 2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole CAS No. 132445-87-5](/img/structure/B2498979.png)
2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of a fluorophenyl group and a methylsulfanyl substituent indicates that this compound may exhibit unique chemical and physical properties, as well as biological activity. Benzothiazoles, in general, have been studied for various applications, including their use as fluorescent probes, antibacterial agents, and antitumor agents .
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves multi-step procedures. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole and its analogs was achieved through a two-step process starting from 2-(pentafluorophenyl)benzazoles . Another derivative, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was synthesized using the S-arylation method, which is noted for its simplicity and high conversion rates . These methods suggest potential pathways for synthesizing the compound , although the specific details may vary.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex and is often determined using crystallography. For example, the crystal structure of a quinazolinone benzothiazole derivative was solved and refined, with the non-hydrogen atoms being refined anisotropically . This level of detail allows for a deep understanding of the molecular interactions and properties of these compounds.
Chemical Reactions Analysis
Benzothiazoles can participate in various chemical reactions. The fluorophenyl group, in particular, can be involved in nucleophilic aromatic substitution reactions, as seen in the synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole for imaging amyloid deposits in Alzheimer's disease . The reactivity of the fluorophenyl group suggests that the compound may also be amenable to similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can be influenced by their substituents. For instance, fluorinated benzothiazoles have been shown to possess potent cytotoxic properties in vitro, with specific activity against certain cell lines . The introduction of fluorine atoms can also affect the metabolic stability of these compounds, as seen in the development of amino acid prodrugs of antitumor benzothiazoles . These findings indicate that the physical and chemical properties of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole would likely be influenced by its fluorophenyl and methylsulfanyl groups, potentially leading to unique biological activities.
Scientific Research Applications
Overview of Benzothiazole Derivatives
Benzothiazole and its derivatives, including 2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole, have garnered significant attention in scientific research due to their diverse biological and pharmacological properties. These compounds exhibit a broad spectrum of activities such as antimicrobial, anticancer, anti-inflammatory, and more. The structural simplicity and ease of synthesis of benzothiazole derivatives provide a vast scope for the development of new therapeutic agents, especially in the field of cancer treatment (Kamal, Hussaini, & Mohammed, 2015).
Antitumor Applications
Recent advancements have highlighted the significance of 2-arylbenzothiazoles as a crucial pharmacophore in developing antitumor agents. These compounds have shown promise in preclinical and clinical settings for their anticancer properties. The synthetic accessibility and promising biological profile of these compounds make them attractive candidates for the design and development of novel chemotherapeutics (Ahmed et al., 2012).
Chemical and Physical Properties
The chemistry and properties of benzothiazole derivatives, such as 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed, showcasing their diverse applications in coordination chemistry, spectroscopic properties, and biological activities. These studies reveal the potential of benzothiazole compounds in various scientific and industrial applications, highlighting their importance beyond pharmacological uses (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity
Benzothiazole derivatives have also been studied for their antioxidant capacity, particularly through assays like the ABTS/PP decolorization assay. These studies provide insights into the reaction pathways of antioxidants and their potential applications in evaluating antioxidant capacity in various systems (Ilyasov et al., 2020).
Structural Activity Relationship
The importance of benzothiazole derivatives in medicinal chemistry is further emphasized through studies on their structural activity relationships. These compounds exhibit a wide range of pharmacological activities, making them a rapidly developing field in drug discovery. The versatility and efficacy of benzothiazole-based compounds highlight their potential in addressing various therapeutic needs (Bhat & Belagali, 2020).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNS2/c15-11-7-5-10(6-8-11)9-17-14-16-12-3-1-2-4-13(12)18-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHBGHWQWXFLKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)
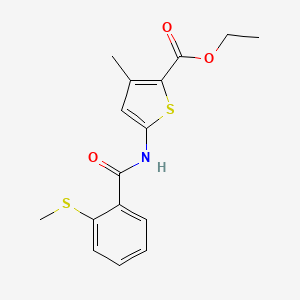
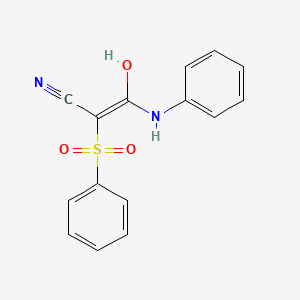
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)
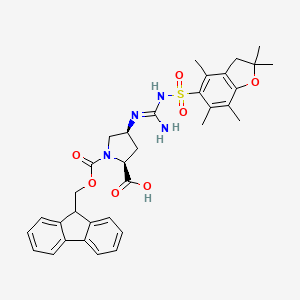
![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)
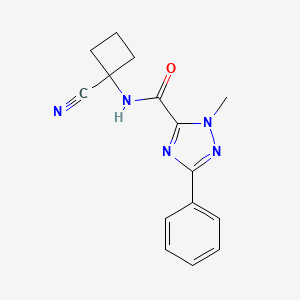
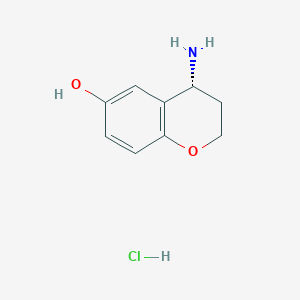
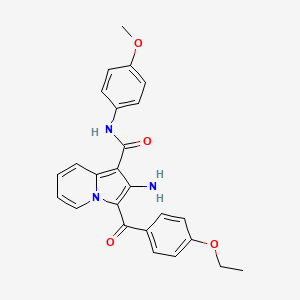
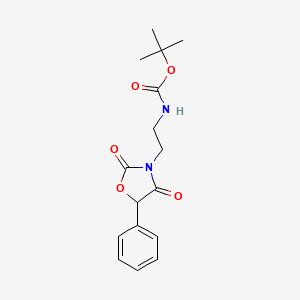
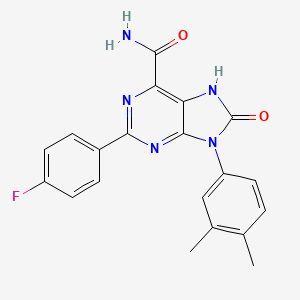
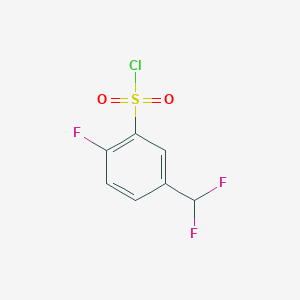
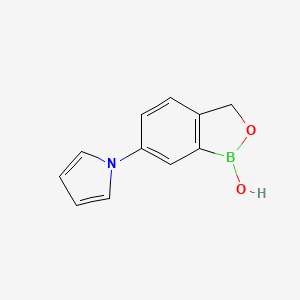
![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)